Stability Profile: Cold Storage Enables Application Versatility
Methyl 2-oxo-3-butenoate is stable for days at −18 °C but slowly dimerizes via an unusual hetero-Diels-Alder reaction at room temperature . This behavior contrasts sharply with its reduced precursor MVG, which is stable at room temperature , and with methyl vinyl ketone (MVK), which undergoes uncontrolled polymerization . The dimerization of the target compound is a defined, controllable process that proceeds via a specific cycloaddition pathway, enabling the compound to be stored at low temperature for subsequent use as a dienophile.
| Evidence Dimension | Thermal stability and storage requirements |
|---|---|
| Target Compound Data | Stable for days at −18 °C; slow hetero-Diels-Alder dimerization at room temperature |
| Comparator Or Baseline | Methyl vinyl glycolate (MVG) – stable at RT; Methyl vinyl ketone (MVK) – uncontrolled polymerization at RT |
| Quantified Difference | Target requires cold storage; MVG does not; MVK polymerization is uncontrolled vs. defined dimerization of target |
| Conditions | Neat, under inert atmosphere ; general stability conditions for MVK |
Why This Matters
Procurement decisions must account for cold-chain (−18 °C) shipping and storage for this compound, unlike MVG.
- [1] Jessen, B. M.; Taarning, E.; Madsen, R. Synthesis, Stability, and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. Eur. J. Org. Chem. 2021, 2021, 4049–4053. View Source
- [2] Enone – Alchetron (general reference on methyl vinyl ketone polymerization). View Source
